molecular formula C15H24N2O3 B8074765 undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate

undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate

Cat. No.: B8074765
M. Wt: 280.36 g/mol
InChI Key: XEXRAYPXQNELAS-ZDUSSCGKSA-N
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Description

ARN 14686 is a chemical compound known for its role as an activity-based protein profiling probe. It is particularly effective in inhibiting N-acylethanolamine acid amidase, a key enzyme involved in the hydrolysis of N-acylethanolamines. This compound has garnered significant interest due to its high potency and specificity, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

ARN 14686 is synthesized through a series of chemical reactions involving the formation of a carbamate ester. The synthetic route typically involves the reaction of an azetidinone derivative with an alkyne-containing alcohol under specific conditions to form the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of ARN 14686 in a laboratory setting involves standard organic synthesis techniques. The compound is usually produced in small quantities for research purposes, and the process involves multiple purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

ARN 14686 primarily undergoes covalent binding reactions with the N-terminal cysteine of catalytically active N-acylethanolamine acid amidase. This binding forms a thioester adduct, which is crucial for its inhibitory activity .

Common Reagents and Conditions

The synthesis and reactions involving ARN 14686 typically use reagents such as azetidinone derivatives, alkyne-containing alcohols, and various solvents like dimethylformamide and dimethyl sulfoxide. The reactions are conducted under controlled conditions to ensure the formation of the desired product .

Major Products Formed

The primary product formed from the reaction of ARN 14686 with N-acylethanolamine acid amidase is a thioester adduct. This adduct is essential for the compound’s activity as an inhibitor .

Scientific Research Applications

ARN 14686 has a wide range of applications in scientific research:

    Chemistry: It is used as a probe for studying enzyme activity and protein profiling.

    Biology: ARN 14686 is employed in the detection and inhibition of N-acylethanolamine acid amidase in various biological samples.

    Medicine: The compound is used in research related to inflammation and immune response, as it can detect catalytically active N-acylethanolamine acid amidase in inflamed tissues.

Mechanism of Action

ARN 14686 exerts its effects by covalently binding to the N-terminal cysteine of catalytically active N-acylethanolamine acid amidase. This binding forms a thioester adduct, which inhibits the enzyme’s activity. The compound is highly selective for N-acylethanolamine acid amidase over other enzymes, making it an efficient activity-based probe .

Comparison with Similar Compounds

ARN 14686 is unique in its high potency and specificity for N-acylethanolamine acid amidase. Similar compounds include other N-acylethanolamine acid amidase inhibitors, but ARN 14686 stands out due to its ability to form a covalent bond with the enzyme, ensuring a more stable and effective inhibition .

List of Similar Compounds

Properties

IUPAC Name

undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRAYPXQNELAS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCOC(=O)NC1CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCCCCCCOC(=O)N[C@H]1CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Reactant of Route 2
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Reactant of Route 3
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Reactant of Route 4
Reactant of Route 4
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Reactant of Route 5
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Reactant of Route 6
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate

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